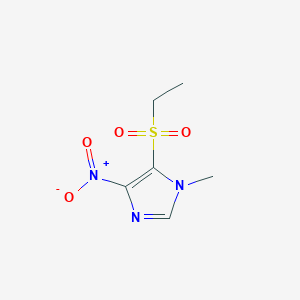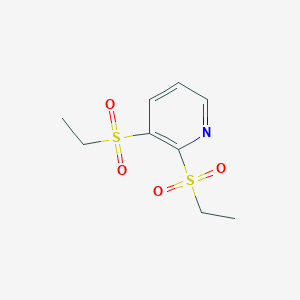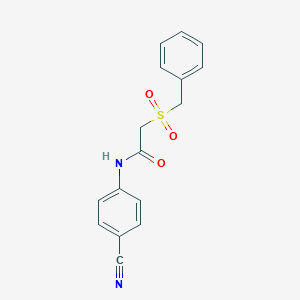
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl amides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Wirkmechanismus
The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. Additionally, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its ability to exhibit a range of biological activities, making it a versatile compound for research purposes. Additionally, the synthesis method for 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been optimized to provide high yields, making it readily available for research. However, one of the limitations of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and its effects on various signaling pathways in the body. Furthermore, studies are needed to investigate the safety and efficacy of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide in animal models and human clinical trials. Overall, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is a promising compound for therapeutic applications, and further research is needed to fully understand its potential in the field of medicine.
Synthesemethoden
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of benzylsulfonyl chloride with 4-cyanophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and acetyl chloride to yield the final product. This synthesis method has been optimized to provide high yields of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and has been used in several studies to produce the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated its anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide |
|---|---|
Molekularformel |
C16H14N2O3S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-benzylsulfonyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c17-10-13-6-8-15(9-7-13)18-16(19)12-22(20,21)11-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,18,19) |
InChI-Schlüssel |
MYTGOBKLWQXZFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



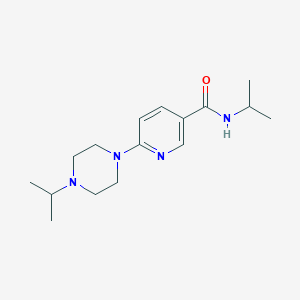
![5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
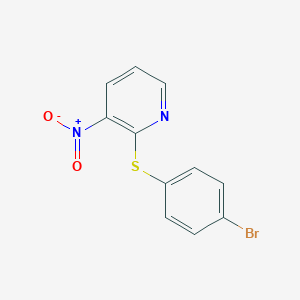
![4-nitro-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-imidazole](/img/structure/B215370.png)
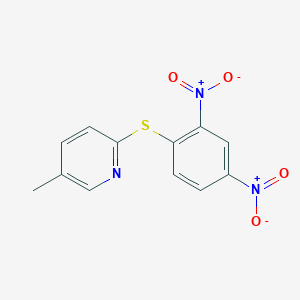
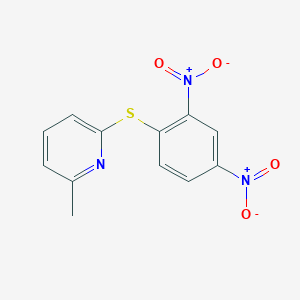
![2-[(2-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215376.png)
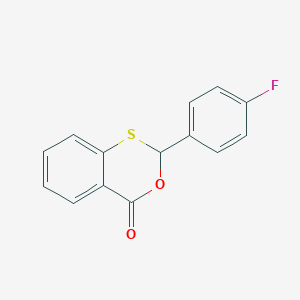
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)
![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)
